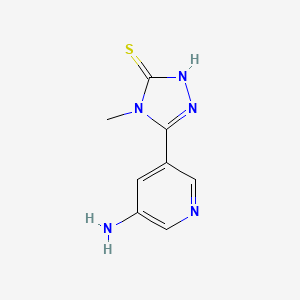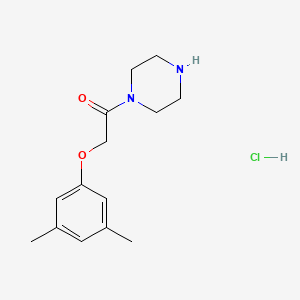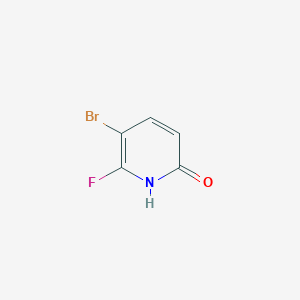![molecular formula C12H18ClNO2S B1378561 Chlorhydrate de 2-[(benzènesulfonyl)méthyl]pipéridine CAS No. 1864016-72-7](/img/structure/B1378561.png)
Chlorhydrate de 2-[(benzènesulfonyl)méthyl]pipéridine
Vue d'ensemble
Description
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in pharmaceuticals and organic synthesis
Applications De Recherche Scientifique
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary target of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is cholinesterase receptors . These receptors play a crucial role in the nervous system, where they mediate the effects of acetylcholine, a neurotransmitter involved in many functions including muscle movement, breathing, heart rate, learning, and memory.
Mode of Action
The compound interacts with its targets through its benzyl-piperidine group , which is often a necessary part for the successful inhibition of cholinesterase receptors . The Acetylcholinesterase (AChE) enzyme includes two active anionic binding sites: the catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Analyse Biochimique
Biochemical Properties
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins such as albumin, affecting its binding affinity and transport properties .
Cellular Effects
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride has notable effects on various types of cells and cellular processes. In particular, this compound influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can affect the phosphorylation status of proteins involved in the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. Furthermore, 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride has been shown to impact cellular functions such as proliferation and apoptosis, making it a valuable tool for studying these processes .
Molecular Mechanism
The molecular mechanism of action of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s ability to metabolize certain substrates. Additionally, 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride can influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can affect the metabolic flux of certain substrates, leading to changes in metabolite levels. Additionally, it can interact with cofactors such as NADPH, influencing the overall metabolic activity of cells .
Transport and Distribution
The transport and distribution of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride within cells and tissues involve its interaction with transporters and binding proteins. This compound can be transported across cell membranes via specific transporters, and it can bind to proteins such as albumin, affecting its distribution and localization within tissues. These interactions play a crucial role in determining the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The localization of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride within these compartments can impact its activity and function, making it an important factor in its overall biochemical profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-[(Benzenesulfonyl)methyl]piperidine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding piperidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl benzimidazole: A synthetic opioid with potent analgesic effects.
Piperidine benzimidazolone: Another class of compounds with similar structural features and biological activities.
Uniqueness
2-[(Benzenesulfonyl)methyl]piperidine hydrochloride is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical reactivity and potential applications. Its combination of the piperidine ring and benzenesulfonyl group makes it a versatile compound for various research and industrial purposes.
Propriétés
IUPAC Name |
2-(benzenesulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c14-16(15,12-7-2-1-3-8-12)10-11-6-4-5-9-13-11;/h1-3,7-8,11,13H,4-6,9-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSRUCANWDPGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS(=O)(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1378482.png)







![6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1378496.png)


![3-(Bromomethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378501.png)
